3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
Overview
Description
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a useful research compound. Its molecular formula is C4H2N6O3 and its molecular weight is 182.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials Development : Compounds like 7-Nitro-3-(nitro-NNO-azoxy)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine have been synthesized and are notable for their high melting points and unique group arrangements, suggesting potential in energetic materials applications (Anikin et al., 2019).
Antiviral Activity : Research has explored the synthesis of 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с][1,2,4]triazines and their antiviral activity against viruses like influenza and Coxsackie B3 (Drokin et al., 2021).
High-Performance Energetic Materials : Studies on novel fused triazolo-1,2,4-triazine energetic materials, like 7-nitro-3-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine-2-oxide, have shown promising energy and safety performance along with excellent thermal stability (Ma et al., 2022).
Thermal Stability in Explosives : Certain derivatives, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), demonstrate high thermal stability and insensitivity to mechanical stimulation, making them candidates for heat-resistant energetic materials (Yan et al., 2021).
Electrochemical and Spectroscopic Studies : Electrochemical behavior studies of compounds like 3-nitro-4-hydroxy-7-methylthio-4H-[1,2,4]triazolo[5,1-c][1,2,4]triazinide monohydrate have indicated potential biological activity against viruses, with insights into their electrochemical transformations (Mozharovskaia et al., 2022).
Structural and Spectroscopic Analysis : The crystal structure of compounds like triazavirin has been analyzed, providing important insights for medicinal applications (Voinkov et al., 2018).
properties
IUPAC Name |
3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJEUJIMJNSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003883 | |
Record name | 3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one | |
CAS RN |
83809-87-4 | |
Record name | 1,2,4-Triazolo(5,1-c)(1,2,4)triazine, 4,7-dihydro-6-nitro-7-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083809874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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